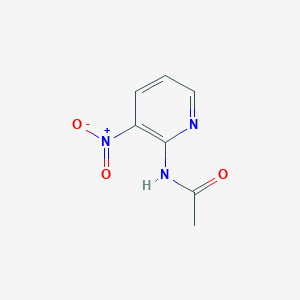
5-Oxopyrrolidine-2-carboxamide
概要
説明
5-Oxopyrrolidine-2-carboxamide, also known as pyroglutamide, is a derivative of pyroglutamic acid. It is a five-membered lactam with a carboxamide group at the second position and a keto group at the fifth position. This compound is of significant interest due to its versatile applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .
作用機序
Target of Action
The primary target of 5-Oxopyrrolidine-2-carboxamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway . The compound shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The action of this compound affects the fatty acid elongation cycle of the FAS-II pathway . This pathway is crucial for the synthesis of mycolic acids, which are key components of the cell wall of Mycobacterium tuberculosis . By inhibiting a key enzyme in this pathway, this compound disrupts the production of these essential fatty acids.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the fatty acid elongation cycle of the FAS-II pathway . This leads to a decrease in the production of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . The disruption of cell wall synthesis can inhibit the growth and survival of the bacteria.
準備方法
Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyroglutamic acid with ammonia or amines under controlled conditions. Another method includes the cyclization of appropriate precursors such as N-acyl-5-oxopyrrolidine-2-carbonitriles in the presence of catalysts like zinc chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. For instance, the use of trimethylchlorosilane in the presence of zinc chloride as a catalyst has been reported to yield high purity products efficiently .
化学反応の分析
Types of Reactions: 5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
科学的研究の応用
5-Oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
類似化合物との比較
Pyrrolidine-2-one: Another five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: A compound with both keto groups at the second and fifth positions.
Uniqueness: 5-Oxopyrrolidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a keto and an amide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
IUPAC Name |
5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277633 | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-52-8 | |
| Record name | 5626-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
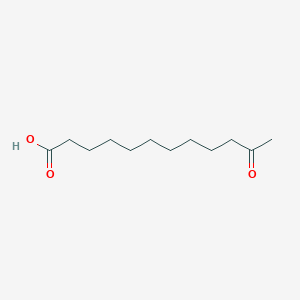

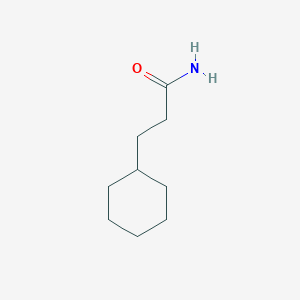
![4-[(4-Bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1618365.png)

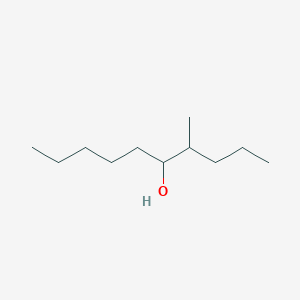
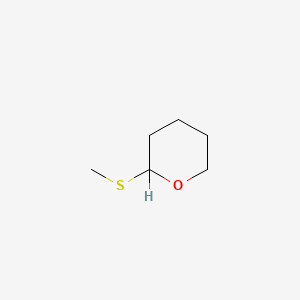
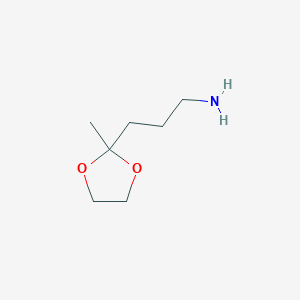
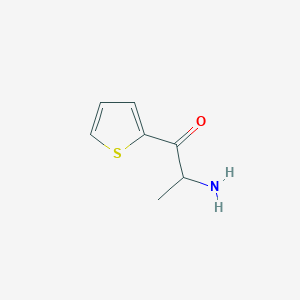
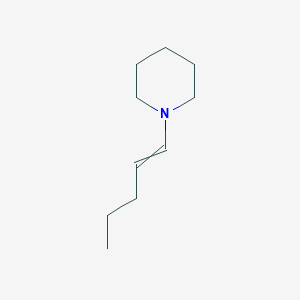
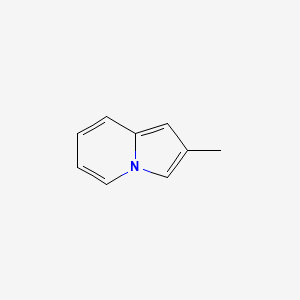
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)
